2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Description
Structural Significance of Heterocyclic Systems in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern drug discovery, accounting for over 85% of biologically active pharmaceutical agents. Their structural versatility arises from the inclusion of heteroatoms (e.g., nitrogen, oxygen, sulfur) within cyclic frameworks, enabling precise modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Among these, nitrogen-containing heterocycles are particularly prominent due to their ability to mimic endogenous biomolecules and participate in critical interactions with enzymatic targets.
The pyrrolo[3,4-d]pyrimidine scaffold exemplifies this principle, combining a pyrrole ring fused to a pyrimidine system. This architecture introduces distinct electronic characteristics, including delocalized π-electron systems and multiple sites for functionalization, which enhance binding affinity and selectivity toward biological targets. The tert-butyl substituent in 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one further augments steric bulk and metabolic stability, making it a valuable pharmacophore in lead optimization.
Role of Pyrrolo[3,4-d]pyrimidine Derivatives in Drug Discovery
Pyrrolo[3,4-d]pyrimidine derivatives have emerged as privileged scaffolds in kinase inhibition, anticancer therapy, and antimicrobial development. Their structural similarity to purine bases allows them to compete for ATP-binding pockets in kinases, enabling targeted disruption of oncogenic signaling pathways. For instance, pyrrolopyrimidines have demonstrated potent activity against focal adhesion kinase (FAK), Src kinase, and poly(ADP-ribose) polymerase (PARP), with IC₅₀ values in the nanomolar range.
The specific compound this compound (Table 1) exemplifies these properties. Its bicyclic core provides rigidity for optimal target engagement, while the tert-butyl group enhances hydrophobic interactions and bioavailability. Recent studies highlight its utility as a synthetic intermediate for developing PARP-1/2 inhibitors, where the trifluoromethyl-substituted analogs show submicromolar inhibitory activity.
Table 1: Chemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 1220027-21-3 |
| SMILES | O=C1C2=C(CNC2)N=C(C(C)(C)C)N1 |
| Key Functional Groups | Tert-butyl, fused pyrrolopyrimidine |
Synthetic methodologies for this scaffold often employ cyclocondensation strategies, leveraging Curtius rearrangements or metal-catalyzed cross-coupling reactions to introduce diverse substituents. For example, diphenylphosphoryl azide-mediated cyclization enables efficient construction of the pyrrolo[3,4-d]pyrimidine core while preserving the tert-butyl moiety. These synthetic advances have facilitated the exploration of structure-activity relationships (SAR), revealing that N1-aryl substitutions significantly enhance PARP-2 selectivity.
In anticancer research, derivatives of this compound disrupt matrix metalloproteinase-9 (MMP-9) activity, reducing tumor invasiveness by 42–58% at micromolar concentrations. Molecular docking studies indicate hydrogen bonding between the pyrimidine nitrogen and MMP-9’s catalytic zinc ion, underscoring the scaffold’s mechanistic relevance. Additionally, its low toxicity profile in murine models positions it as a promising candidate for further preclinical evaluation.
The scaffold’s adaptability is further evidenced in multitargeted kinase inhibitors, where structural modifications at positions 5 and 6 yield compounds with nanomolar potency against vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR). Such versatility underscores the pyrrolo[3,4-d]pyrimidine system’s centrality in addressing complex disease pathways through rational drug design.
Properties
IUPAC Name |
2-tert-butyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)9-12-7-5-11-4-6(7)8(14)13-9/h11H,4-5H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICOGMWWUOQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147746 | |
| Record name | 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-21-3 | |
| Record name | 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can be achieved through various synthetic routes. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method uses ultrasonic waves to accelerate the reaction between organic azides and terminal alkynes in the presence of a copper(I) catalyst, resulting in the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds related to the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of this scaffold can inhibit key enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. These enzymes are critical for the proliferation of cancer cells, particularly in folate receptor-expressing tumors. The specific inhibition of these pathways by 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one suggests its potential as a targeted therapeutic agent against certain cancers .
Inhibition of Heat Shock Proteins
Another promising application is in the inhibition of heat shock protein 90 (HSP90), which is often overexpressed in cancer cells. Compounds containing the pyrrolo[3,4-d]pyrimidine structure have been optimized for selective inhibition of HSP90, leading to the development of orally bioavailable candidates for cancer therapy. The structural modifications made to the pyrrolo[3,4-d]pyrimidine core have enhanced its potency and selectivity .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to explore its interaction with various biological targets. For example, its role as an inhibitor in enzymatic assays has been evaluated to understand its binding affinity and mechanism of action. Such studies are crucial for elucidating the biochemical pathways involved in disease processes and for the design of new therapeutic agents .
Case Study 1: Dual Inhibition Mechanism
A study focused on the dual inhibition properties of thieno[2,3-d]pyrimidine analogs demonstrated that these compounds could selectively target folate receptors while inhibiting de novo purine biosynthesis. The findings suggest that this compound could serve as a lead compound for developing new cancer therapies aimed at dual targeting mechanisms .
Case Study 2: Optimization for Bioavailability
Research efforts have also concentrated on optimizing pyrrolo[3,4-d]pyrimidine derivatives for improved bioavailability and selectivity against HSP90. The modifications made to enhance pharmacokinetic properties have paved the way for clinical applications in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . Additionally, its ability to form stable complexes with metal ions enhances its biological activity.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the 2-position of the pyrrolo[3,4-d]pyrimidin-4(5H)-one core significantly alters physicochemical properties. Key analogues include:
*Estimated based on analogues; †Calculated from formula C₁₁H₁₇N₃O; ‡Predicted using substituent contributions.
Key Observations :
Biological Activity
2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- CAS Number : 1220027-21-3
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.
The compound is believed to exert its effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown interactions with:
- Ataxia Telangiectasia and Rad3-related (ATR) kinase : Inhibition of ATR can disrupt DNA damage response (DDR) pathways, leading to enhanced sensitivity of cancer cells to DNA-damaging agents.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | 0.064 |
| This compound | MCF7 (breast cancer) | 0.115 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that the compound effectively inhibited the growth of A549 lung cancer cells through the modulation of apoptosis-related pathways. The results indicated a significant increase in apoptotic markers when treated with the compound compared to controls .
- Effect on Metabolic Stability : Another investigation into the pharmacokinetics revealed that modifications to the structure of pyrrolopyrimidine compounds could enhance metabolic stability while maintaining biological activity. This suggests that further structural optimization could yield more effective therapeutic agents.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic clearance rates in liver microsomes. However, toxicity assessments have classified it as an irritant, necessitating careful handling in laboratory settings .
Q & A
Q. What are the common synthetic routes for preparing 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one?
The compound is typically synthesized via cyclization of 3-amino-3-pyrroline intermediates. For example, intermediates like 4-cyano-1-acyl-3-amino-3-pyrrolines can undergo base-catalyzed cyclization to form the pyrrolo[3,4-d]pyrimidine core. Thiocarboxamide derivatives (e.g., 3-thioformylamino intermediates) are also pivotal for introducing substituents like mercapto groups at the 4-position .
Q. How can the compound be characterized to confirm its structural integrity?
Use a combination of HPLC (with ammonium acetate buffer at pH 6.5 for mobile phase optimization) and NMR spectroscopy. For example, H-NMR can resolve the tert-butyl group (δ ~1.3 ppm) and the dihydropyrrolo protons (δ ~3.5–4.5 ppm). Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks .
Q. What are the key considerations for ensuring compound stability during storage?
Store the compound under inert conditions (argon or nitrogen) at –20°C to prevent oxidation of the dihydropyrrolo ring. Residual solvents (e.g., DMF, toluene) must be removed via vacuum drying, as they can accelerate degradation .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the 2- and 4-positions of the pyrrolo[3,4-d]pyrimidine core?
Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl) under reflux conditions, yielding 4-chloro derivatives with >60% efficiency. For 2-position modifications, Suzuki-Miyaura coupling with boronic acids (e.g., pyridinyl or indolyl boronic acids) requires palladium catalysts and microwave-assisted heating to enhance reaction rates .
Q. What strategies optimize the synthesis of spirocyclic derivatives from this compound?
Spirocyclic systems (e.g., spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]) are constructed via stepwise annulation. For example, tert-butyl carbamate-protected intermediates undergo nucleophilic substitution with chloro-pyridines, followed by deprotection under acidic conditions (e.g., TFA) .
Q. How can computational methods aid in designing derivatives with enhanced solubility or target affinity?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like CYP121A1. Substituents such as morpholine or 8-oxa-3-azabicyclo[3.2.1]octane improve solubility by introducing polar groups, as shown in anti-tubercular derivatives .
Q. What in vitro assays are suitable for evaluating antiangiogenic activity of derivatives?
Use endothelial cell tube formation assays (e.g., HUVEC cells on Matrigel) and VEGF inhibition studies. Thioether derivatives from 1,5-diphenyl-6-thioxo analogs have demonstrated antiangiogenic effects via HIF-1α pathway modulation .
Q. How can contradictory synthetic yields be resolved when scaling reactions?
Discrepancies often arise from solvent purity or heating uniformity. For example, chlorination in toluene under reflux for 8 hours (vs. 4 hours) improves yield from 61% to 65% due to better reagent diffusion. Scale-up trials should prioritize controlled heating (e.g., oil baths over open flames) .
Q. What mechanistic insights explain the base-catalyzed cyclization of 3-thioformylamino intermediates?
The reaction proceeds via intramolecular nucleophilic attack of the thiolate anion on the adjacent carbonyl carbon, forming the pyrimidine ring. Base strength (e.g., KOH vs. NaH) influences reaction kinetics, with stronger bases accelerating cyclization but risking side reactions .
Q. How can regiochemistry be controlled during the synthesis of polycyclic derivatives?
Steric and electronic factors dictate regioselectivity. For example, introducing tert-butyl groups at the 2-position directs electrophilic substitution to the less hindered 6-position. Computational modeling (DFT) can predict preferential reaction sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
